![molecular formula C30H34N4O4S2 B2731329 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide CAS No. 392320-72-8](/img/structure/B2731329.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide
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Overview
Description
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide” is a compound that contains an adamantyl group, a thiadiazole ring, and a morpholine ring . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide” is complex, with an adamantyl group, a thiadiazole ring, and a morpholine ring . Tautomers are present in the crystal, forming alternating chains of hydrogen-bonded molecules .Chemical Reactions Analysis
Adamantane derivatives have unique physical and chemical properties . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .Scientific Research Applications
Anticancer Activity
Some novel sulfonamide derivatives, including those with structural features similar to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide, have been synthesized and evaluated for their anticancer activity. These compounds displayed significant cytotoxicity against breast and colon cancer cell lines. The findings suggest potential utility in cancer therapy, highlighting the importance of sulfonamide derivatives in the development of new anticancer agents (Ghorab et al., 2015).
Antimicrobial and Anti-inflammatory Activities
Research into adamantane-1,3,4-thiadiazole derivatives has revealed their antimicrobial and anti-inflammatory potentials. These compounds have shown activity against a range of gram-positive and gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Additionally, certain derivatives demonstrated dose-dependent anti-inflammatory activity, offering a dual therapeutic approach that could be beneficial in the treatment of infections and associated inflammation (Kadi et al., 2010).
Antituberculosis Activity
The 'green' synthesis of adamantyl-imidazolo-thiadiazoles has been explored for their potential as anti-tuberculosis agents. These compounds were evaluated against the Mycobacterium tuberculosis H37Rv strain, with some showing potent inhibitory activity. The study provides a sustainable approach to developing new therapeutics for tuberculosis, emphasizing the role of adamantane derivatives in targeting microbial pathogens (Anusha et al., 2015).
Anticonvulsant Properties
A series of aromatic/heterocyclic sulfonamides incorporating valproyl moieties, a structural motif related to the compound , have shown significant anticonvulsant properties. These findings indicate the potential of such compounds in the development of new antiepileptic drugs, demonstrating the versatility of sulfonamide derivatives in neurological disorder treatment (Masereel et al., 2002).
Future Directions
The future directions for “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide” could involve further exploration of its potential applications in medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids could also be an area of future research .
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O4S2/c35-27(25-6-8-26(9-7-25)40(36,37)33-10-12-38-13-11-33)34(20-21-4-2-1-3-5-21)29-32-31-28(39-29)30-17-22-14-23(18-30)16-24(15-22)19-30/h1-9,22-24H,10-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUUUDUSAYGHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NN=C(S4)C56CC7CC(C5)CC(C7)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide |
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